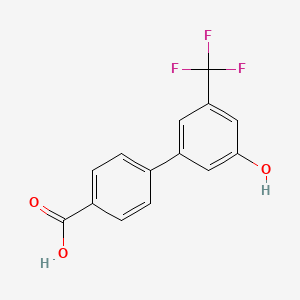
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95% (5-(4-MOMT)-3-TFP) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a melting point of 90.5 °C and a boiling point of 236.7 °C. 5-(4-MOMT)-3-TFP is used in synthetic organic chemistry, pharmaceuticals, and analytical chemistry. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances.
Wissenschaftliche Forschungsanwendungen
5-(4-MOMT)-3-TFP is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, pesticides, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers and dyes. In addition, it is used in analytical chemistry as a reagent for the detection of various compounds. 5-(4-MOMT)-3-TFP is also used in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(4-MOMT)-3-TFP is not well understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also believed to act as a reagent in the detection of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-MOMT)-3-TFP are not well understood. However, it is believed to be non-toxic and non-irritating. It is also believed to be non-carcinogenic and non-mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-MOMT)-3-TFP in laboratory experiments include its high purity, low cost, and easy availability. It is also non-toxic, non-irritating, and non-carcinogenic. The main limitation of using 5-(4-MOMT)-3-TFP in laboratory experiments is its lack of availability in large quantities.
Zukünftige Richtungen
The future directions for 5-(4-MOMT)-3-TFP include further research into its mechanism of action, biochemical and physiological effects, and applications in various scientific research fields. In addition, further research into its use in the synthesis of pharmaceuticals, pesticides, and fragrances is needed. Further research into its use in analytical chemistry, including its use as a reagent for the detection of various compounds, is also needed. Finally, further research into its use in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds, is needed.
Synthesemethoden
The synthesis of 5-(4-MOMT)-3-TFP can be achieved through a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenol and trifluoromethylbenzene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction yields 5-(4-MOMT)-3-TFP in 95% pure form.
Eigenschaften
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-5-13(20-2)3-4-14(9)10-6-11(15(16,17)18)8-12(19)7-10/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLYMCVQMZHWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686606 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-65-4 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














